3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” involves various methods. For instance, the synthesis of 2H-Pyrans involves different physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes . Another method involves the DABCO-catalyzed synthesis of 3-bromo-/3-iodo-2H-pyrans from propargyl alcohols, dialkyl acetylene dicarboxylates, and N-bromo-/N-iodosuccinimides .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” include various transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” include various characteristics. For instance, 4-Bromotetrahydropyran has a density of 1.467 g/cm3 at 25 °C and a refractive index of n20/D 1.497 . Another compound, (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, has a melting point of >80°C (dec.), a boiling point of 609.6±55.0 °C (Predicted), and a density of 1.39±0.1 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications
Synthesis and Derivatives
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine serves as a precursor for synthesizing various polyheterocyclic ring systems. For instance, derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine can be obtained through reactions with arylidene malononitriles, ethyl acetoacetate, and ethyl cyanoacetate. These compounds have been evaluated for their in vitro antibacterial properties, showcasing the potential biomedical applications of such derivatives (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Structural Analysis
The structural aspects of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. For example, the molecular structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine was analyzed, revealing a screw-boat conformation of the reduced pyridine ring and forming cyclic centrosymmetric dimers through hydrogen bonding. This detailed structural analysis is crucial for understanding the molecular interactions and properties of these compounds (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been identified as potential corrosion inhibitors for mild steel in acidic environments. Synthesized derivatives showed significant inhibition efficiency, demonstrating the chemical utility of such compounds beyond biomedicine into materials science and engineering applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Biomedical Applications
The broader family of 1H-Pyrazolo[3,4-b]pyridines, to which the chemical is related, has been explored for various biomedical applications. These compounds, known for their tautomeric forms and diversity in substituents, have been synthesized through multiple methods and investigated for their potential in treating cognitive disorders, among other health conditions (Donaire-Arias et al., 2022).
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the class of compounds that “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” belongs to, have been found to interact with a variety of biological targets. For example, some pyrazolo[3,4-b]pyridines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. If it does indeed target CDK2 like some other pyrazolo[3,4-b]pyridines, it might inhibit the kinase activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Depending on its targets, “this compound” could potentially affect a variety of biochemical pathways. For example, if it targets CDK2, it could affect pathways related to cell cycle regulation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it targets CDK2, it could potentially cause cell cycle arrest, leading to inhibition of cell proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-7-4-5-8(13)14-11(7)16(15-10)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBQDYNGDVBVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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